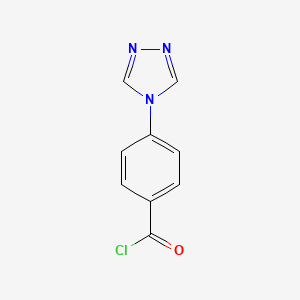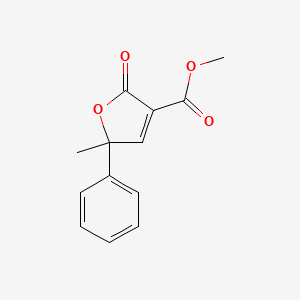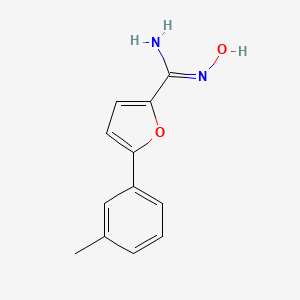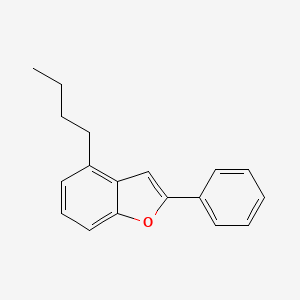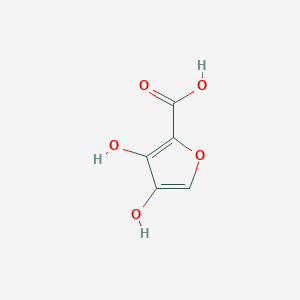
3,4-Dihydroxyfuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxyfuran-2-carboxylic acid is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with two hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furan-dicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Ascorbic acid: A furan-based lactone with similar structural features
Uniqueness
3,4-Dihydroxyfuran-2-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H4O5 |
|---|---|
Peso molecular |
144.08 g/mol |
Nombre IUPAC |
3,4-dihydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9) |
Clave InChI |
PXSHYMDFJMPGPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(O1)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
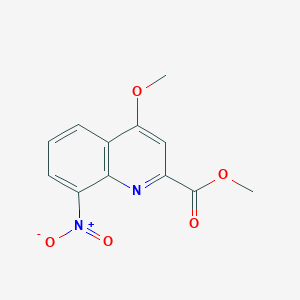
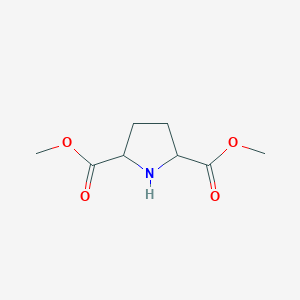
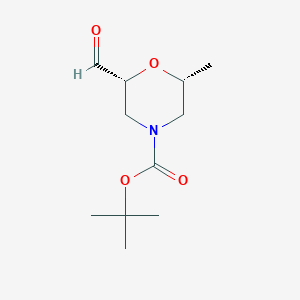
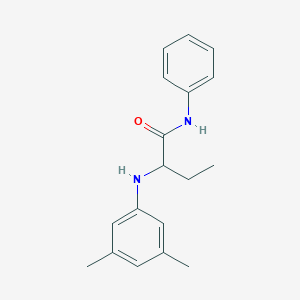
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)


